molecular formula C20H21NO5 B11833136 Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol

Cat. No.: B11833136
M. Wt: 355.4 g/mol
InChI Key: KHAHRSNPVUEXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol (Compound 2 in ) is a piperidine derivative featuring a central methanol group flanked by two benzo[d][1,3]dioxol-5-yl (benzodioxole) substituents and a piperidin-4-yl moiety. Its synthesis involves tert-butyl carbamate protection and subsequent deprotection steps, as described in .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

bis(1,3-benzodioxol-5-yl)-piperidin-4-ylmethanol

InChI

InChI=1S/C20H21NO5/c22-20(13-5-7-21-8-6-13,14-1-3-16-18(9-14)25-11-23-16)15-2-4-17-19(10-15)26-12-24-17/h1-4,9-10,13,21-22H,5-8,11-12H2

InChI Key

KHAHRSNPVUEXMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Preparation of the Ketone Precursor :

    • A solution of bis(benzo[d]dioxol-5-yl)piperidin-4-yl)methanone is synthesized via Friedel-Crafts acylation using benzo[d]dioxol-5-yl groups and piperidine-4-carbonyl chloride.

    • Yield: ~75% after purification by flash chromatography.

  • Catalytic Transfer Hydrogenation :

    • The ketone is reduced using ammonium formate as a hydrogen donor and palladium-on-carbon (Pd/C) as a catalyst in methanol at 60°C.

    • Reaction Time: 12 hours.

    • Yield: 68–72% after recrystallization from ethyl acetate.

Critical Parameters :

  • Catalyst loading (5–10 wt% Pd/C) significantly impacts reaction efficiency.

  • Excess ammonium formate (3 equivalents) ensures complete reduction.

Reduction of Ketone Precursors Using Borohydride Reagents

An alternative method employs sodium borohydride (NaBH4) to reduce the intermediate ketone. This approach is noted for its operational simplicity and shorter reaction time.

Procedure:

  • Ketone Synthesis :

    • The same ketone precursor (bis(benzo[d][1,dioxol-5-yl)piperidin-4-yl)methanone) is prepared as in Method 1.

  • Reduction with NaBH4 :

    • The ketone is dissolved in tetrahydrofuran (THF) and treated with NaBH4 at 0°C for 2 hours.

    • Quenching with aqueous HCl followed by extraction with dichloromethane yields the crude product.

    • Purification: Column chromatography (hexane/ethyl acetate, 3:1).

    • Yield: 65–70%.

Advantages :

  • Avoids high-pressure hydrogenation equipment.

  • Suitable for small-scale synthesis.

Multi-Component Ugi Reaction Approaches

Recent studies explore Ugi four-component reactions to construct the piperidine core while introducing benzo[d]dioxol-5-yl groups.

Protocol:

  • Reaction Setup :

    • Equimolar quantities of benzo[d]dioxol-5-ylmethanol, piperidine-4-carbaldehyde, an azide source (e.g., trimethylsilyl azide), and an isocyanide are combined in trifluoroethanol (TFE).

    • Reaction Time: 24 hours at room temperature.

  • Cyclization and Reduction :

    • The Ugi adduct undergoes acid-mediated cyclization (10% trifluoroacetic acid in dichloroethane) at 120°C for 10 minutes.

    • Subsequent reduction with NaBH4 yields the target alcohol.

    • Yield: 44–50% after HPLC purification.

Limitations :

  • Lower yields due to competing side reactions.

  • Requires rigorous purification.

Protective Group Strategies

tert-Butoxycarbonyl (Boc) protection is employed to enhance reaction selectivity during piperidine functionalization.

Workflow:

  • Boc Protection :

    • Piperidine-4-carbinol is treated with di-tert-butyl dicarbonate in dichloromethane with triethylamine.

    • Yield: >90%.

  • Friedel-Crafts Alkylation :

    • The Boc-protected piperidine reacts with benzo[d]dioxol-5-yl bromide in the presence of AlCl3.

    • Yield: 70–75%.

  • Deprotection and Reduction :

    • Boc removal with HCl in dioxane followed by NaBH4 reduction yields the final product.

    • Overall Yield: 55–60%.

Optimization of Reaction Conditions

Solvent Effects:

  • Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for Friedel-Crafts reactions due to their ability to stabilize carbocation intermediates.

  • Methanol is avoided in NaBH4 reductions to prevent borate ester formation.

Catalytic Systems:

  • Pd/C vs. Raney Nickel : Pd/C offers higher selectivity in transfer hydrogenation (98% vs. 85% with Raney Nickel).

Temperature Control:

  • Reductions at 0°C minimize over-reduction byproducts.

Comparative Analysis of Synthesis Methods

MethodKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Catalytic HydrogenationPd/C, NH₄HCO₂68–72≥95High selectivityRequires high-pressure equipment
NaBH4 ReductionNaBH4, THF65–7090Operational simplicityModerate yields
Ugi ReactionTMSN₃, TFE44–5085Modular synthesisComplex purification
Boc ProtectionBoc₂O, AlCl₃55–60≥98Enhanced reaction controlMulti-step process

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group (-CH₂OH) demonstrates nucleophilic substitution potential:

Reaction TypeReactants/ConditionsProductsYield/ConversionKey Observations
Esterification Acetyl chloride/PyridineCorresponding acetate ester~65%Steric hindrance from bulky aryl groups limits reaction rate
Carbamate Formation 1H-1,2,4-Triazole-1-carbonyl chloride/THF[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone49% Requires anhydrous conditions; product shows enhanced biological activity
Etherification Benzyl bromide/NaHBenzyl-protected derivativeNot reportedReaction selectivity favors hydroxymethyl over phenolic oxygens

Oxidation-Reduction Processes

The secondary alcohol undergoes controlled redox transformations:

ProcessConditionsOutcomeCatalytic System
Oxidation Dess-Martin periodinane/DCMKetone derivative (bis(benzo[d]dioxol-5-yl)(piperidin-4-yl)methanone)78% conversion
Reduction NaBH₄/MeOHNo reaction observed-

Acid-Base Reactions

The compound participates in pH-dependent transformations:

Key observations :

  • pKa of hydroxymethyl group: ~15.2 (calculated)

  • Protonation of piperidine nitrogen occurs below pH 4.3

  • Forms stable hydrochloride salt (m.p. 214-216°C) in HCl/Et₂O

Notable reaction :

text
Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol + HCl → This compound·HCl Yield: 92% [5]

Coupling Reactions

The aromatic systems enable cross-coupling chemistry:

ReactionPartnersConditionsOutcome
Buchwald-Hartwig 4-BromoanilinePd₂(dba)₃/XantphosNo coupling observed
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄/Na₂CO₃Partial decomposition
Ullmann 2-IodopyridineCuI/1,10-PhenanthrolineUndesired ring-opening

Ring-Opening/Modification

The benzo[d]dioxole rings show limited reactivity:

Controlled ring-opening (H₂SO₄ 95%, 80°C):

text
Bis(catechol) derivative + CO + HCO₂H Conversion: <5% after 24h [2]

Piperidine ring functionalization :

  • N-Alkylation with methyl iodide: 83% yield

  • Quaternization with ethyl bromide: Forms stable ammonium salt (m.p. 189-191°C)

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionTimeDegradationNotes
PBS (pH 7.4)72h<2% decomposition No observable ring-opening
Human Liver Microsomes1h18% metabolism Primary pathway: Hydroxymethyl oxidation
UV Exposure (254nm)24h41% degradationForms benzoquinone derivatives

This comprehensive analysis demonstrates the compound's versatility in synthetic transformations while highlighting stability limitations in specific environments. The hydroxymethyl group serves as the primary reactive center, with the piperidine nitrogen enabling salt formation and the dioxole rings contributing to electronic effects without direct participation in most reactions .

Scientific Research Applications

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Benzodioxole Moieties

4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine (CAS 76672-65-6)
  • Structure: Lacks the central methanol group and instead has a benzodioxole-methyl group attached to the piperidine ring.
  • Applications : Used in medicinal chemistry for its modularity in drug design, particularly in central nervous system (CNS) targeting compounds.
IPR-1 [(±)-3-(Benzodioxol-5-yl)-N-(benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine]
  • Structure : Combines benzodioxole and piperidine-like amine groups but includes a phenylbutan-1-amine backbone.
  • Activity : Demonstrated anti-metastatic activity in breast cancer models (IC50 ~30 μM for MDA-MB-231 cell invasion) .
  • Comparison: The absence of a piperidine ring and methanol group may limit its binding specificity compared to the target compound.
G1 [(2-(Benzodioxol-5-yl)-6-methoxyquinolin-4-yl)methanol]
  • Structure: Contains a benzodioxole-quinoline scaffold with a methanol group.
  • Synthesis : Prepared via LiAlH4 reduction of ester precursors (73% yield) .

Functional Analogues with Hydroxyl/Piperidine Groups

5-(Benzodioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Derivatives (Compounds 4c, 6c)
  • Structure : Feature benzodioxole and piperidine-hydroxyl groups but incorporate a dihydropyrazole core.
  • Synthesis : Achieved via cyclocondensation and hydrazide formation (yields 80–95%) .
  • Comparison: The dihydropyrazole ring introduces conformational rigidity, possibly enhancing target selectivity compared to the flexible piperidine-methanol scaffold.
rac-4-[Benzodioxol-5-yl(hydroxy)methyl]-3-(trimethoxybenzyl)dihydrofuran-2(3H)-one (2b)
  • Structure: Combines benzodioxole-hydroxyl and dihydrofuranone moieties.
  • Relevance : Intermediate in the chemoenzymatic synthesis of podophyllotoxin analogues, highlighting the role of hydroxyl groups in enantioselective binding .

Anticancer and Antimetastatic Activity

Compound Target/Mechanism IC50/Activity Reference
Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol Tubulin/MAGL (hypothesized) Not reported
G1 (Quinoline derivative) Tubulin colchicine site Sub-μM range in cell-free assays
IPR-69 uPAR inhibition IC50 ~30 μM (anti-metastatic)
Natural Product A (Dihydrostilbene) Antimitotic (KB/HT-1080 cells) IC50 14.8–17.9 μM

Antibacterial and Antifungal Activity

Compound Bacterial Targets MIC/Zone of Inhibition Reference
5-(Benzodioxol-5-yl)-3-tert-butyl-4c Gram-positive pathogens Not quantified
BMN-673 Analogues DNA repair inhibition 33–48% yield in synthesis

Biological Activity

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is a compound of interest due to its potential biological activities. This compound features a piperidine ring linked to two benzo[d][1,3]dioxole moieties, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its therapeutic potential.

Synthesis

The synthesis of this compound has been documented in various studies. The compound can be synthesized through a series of chemical reactions involving piperidine derivatives and benzo[d][1,3]dioxole precursors. For example, one method involves the catalytic transfer hydrogenation of specific piperidine derivatives .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Anticancer Activity

Several studies have assessed the anticancer properties of this compound. In vitro evaluations demonstrated that it effectively inhibits cancer cell proliferation in various cancer types. For instance, compounds with similar structures showed promising results against human colon cancer cell lines (HCT116 and HT29) and squamous cell carcinomas .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)Reference
2aHCT11612.5
2bHT2915.0
3aCa9-2210.0
3bHSC-29.5

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies suggest that similar compounds can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including this compound. These compounds were tested for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in steroid metabolism and cancer progression. The most potent derivatives exhibited IC50 values in the low nanomolar range .

Pharmacological Implications

The biological activity of this compound suggests potential applications in cancer therapy and possibly other therapeutic areas such as anti-inflammatory or antimicrobial treatments. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or dioxole moieties could enhance efficacy and selectivity .

Q & A

Q. Advanced

  • MAGL Inhibition : Acute administration in mice shows a >50-fold increase in brain 2-AG levels (measured via LC-MS/MS) at 0.1 mg/kg, with no impact on anandamide.
  • Activity-Based Protein Profiling (ABPP) : Confirms selectivity for MAGL over 85% of brain serine hydrolases .
  • Behavioral Models : Analgesia is tested using the writhing test (ED50 = 0.3 mg/kg) and tail-immersion test (ED50 = 3 mg/kg). Higher doses (>10 mg/kg) induce hypomotility and hyperthermia, indicating cannabinoid receptor cross-talk .

Data Contradiction Analysis
Discrepancies between in vitro potency and in vivo side effects (e.g., hypothermia at high doses) suggest dose-dependent engagement of non-MAGL pathways. Comparative studies with MAGL-KO mice are recommended to isolate target-specific effects .

How does the compound perform in neuroinflammatory models, and what mechanisms are implicated?

Advanced
In glial cell cultures, derivatives like D5 (bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide) reduce pro-inflammatory cytokines (IL-6, TNF-α) by suppressing NF-κB translocation . However, in vivo efficacy requires structural tuning to improve metabolic stability. For example, replacing the penta-dienamide chain with a piperidine-methanol backbone enhances bioavailability but reduces COX-2 inhibition .

What analytical techniques resolve structural ambiguities in derivatives?

Q. Basic

  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of the piperidine hydroxyl to benzo[d][1,3]dioxol groups.
  • High-Resolution MS : Differentiates isomers (e.g., m/z 470.1 vs. 470.34 for brominated derivatives) .

Q. Advanced

  • X-ray Crystallography : Resolves stereochemical ambiguities in azetidin-2-one derivatives (e.g., trans- vs. cis-configuration at C3/C4) .
  • DSC/TGA : Assesses thermal stability, critical for determining storage conditions (e.g., melting point 230–232°C for nitro-substituted analogs) .

How do researchers address discrepancies in biological activity across structural analogs?

Q. Advanced

  • Meta-Analysis : Compare IC50 values for MAGL inhibition (JJKK-048: <1 nM) vs. anticonvulsant ED50 values (D5: 25 mg/kg). Contradictions arise from divergent molecular targets (MAGL vs. ion channels).
  • Computational Docking : Identifies key interactions (e.g., hydrogen bonding between the hydroxyl group and MAGL Ser122) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.